molecular formula C13H15N3O2S B5576266 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE

2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE

Cat. No.: B5576266
M. Wt: 277.34 g/mol
InChI Key: WPJFZHDQSPUZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE is a heterocyclic compound that contains a 1,2,4-triazole ring.

Scientific Research Applications

2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE has several scientific research applications:

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities . It could also be interesting to explore its potential applications in various fields, such as medicinal chemistry, materials science, or chemical biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE typically involves the use of 3-amino-1,2,4-triazole as a starting material. The synthetic route includes the following steps :

    Formation of the Triazole Ring: The 1,2,4-triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide.

    Thioether Formation: The triazole ring is then reacted with an appropriate alkylating agent to introduce the thioether linkage.

    Ketone Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE involves its interaction with various molecular targets:

Properties

IUPAC Name

2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-3-12-14-13(16-15-12)19-8-11(17)9-4-6-10(18-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJFZHDQSPUZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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